

Technical Guide: Antitumor Agent-152 and its Inhibition of Deoxycytidine Kinase (dCK)

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Compound of Interest

Compound Name: *Antitumor agent-152*

Cat. No.: *B15586646*

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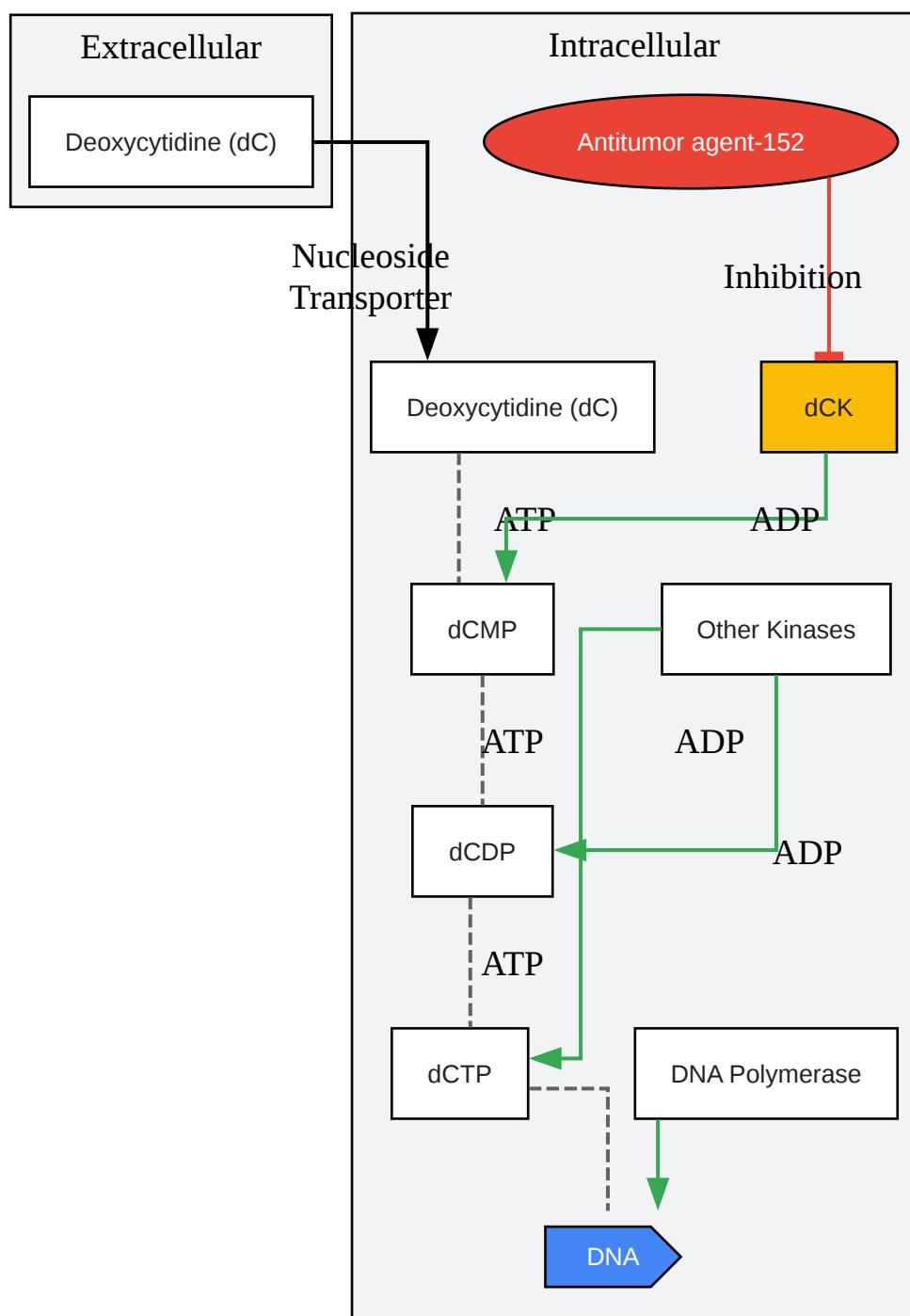
For Researchers, Scientists, and Drug Development Professionals

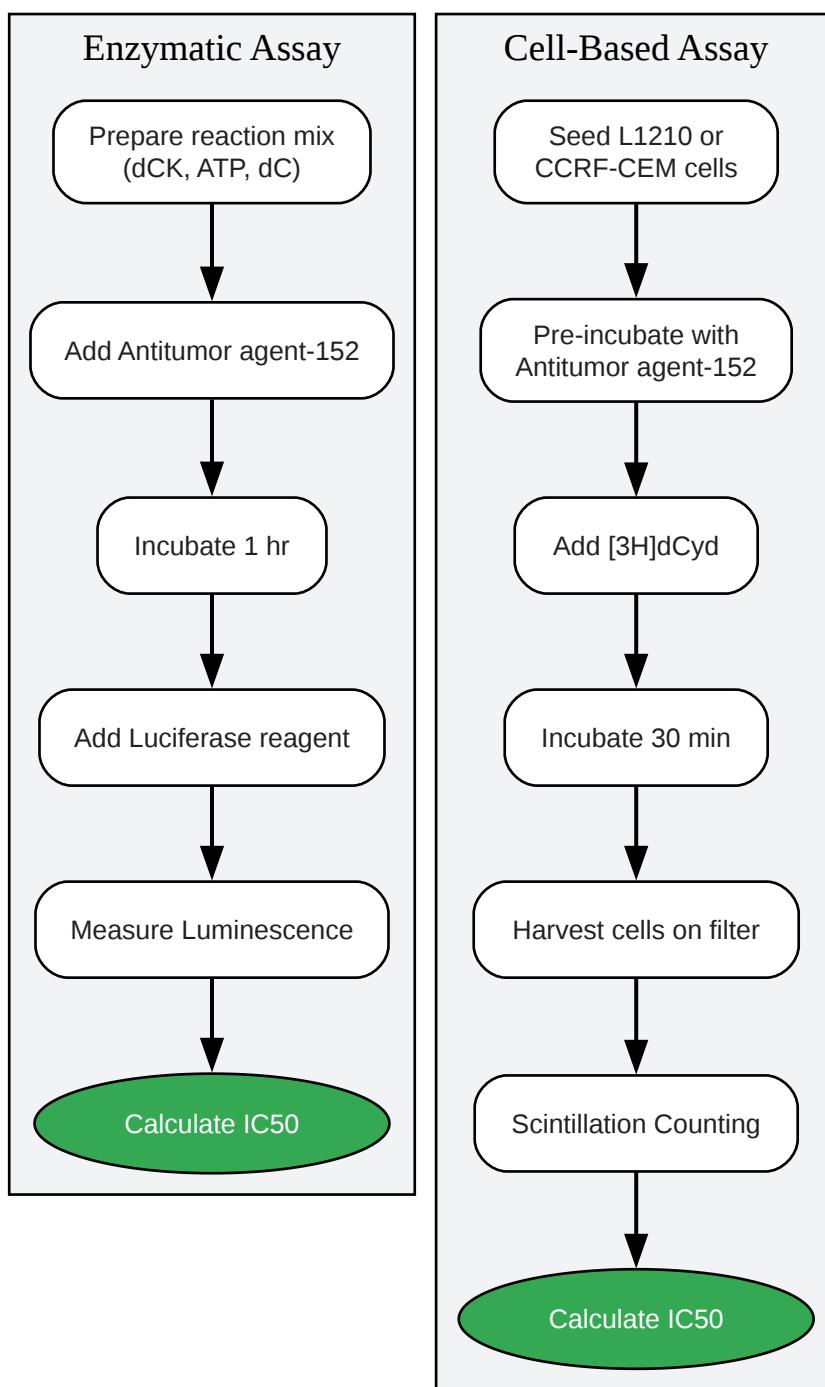
Introduction

Antitumor agent-152, also referred to as Compound 5 in seminal research, is a potent inhibitor of deoxycytidine kinase (dCK). This enzyme plays a crucial role in the nucleoside salvage pathway, a critical process for the synthesis of DNA precursors, particularly in rapidly proliferating cancer cells. By targeting dCK, **Antitumor agent-152** disrupts the supply of necessary building blocks for DNA replication, leading to cell cycle arrest and apoptosis in malignant cells. This technical guide provides an in-depth overview of the core pharmacology of **Antitumor agent-152**, including its inhibitory activity, the experimental protocols used for its characterization, and the relevant biological pathways.

Core Mechanism: Inhibition of the Nucleoside Salvage Pathway

Deoxycytidine kinase is the rate-limiting enzyme in the salvage pathway for deoxyribonucleosides. It catalyzes the phosphorylation of deoxycytidine (dC), deoxyadenosine (dA), and deoxyguanosine (dG) to their respective monophosphate forms. These are subsequently converted to triphosphates and incorporated into DNA. In many cancer cells, the de novo nucleotide synthesis pathway is supplemented or even superseded by the salvage pathway, making dCK a compelling target for anticancer therapies. **Antitumor agent-152** acts as a specific substrate and inhibitor of dCK, thereby blocking this vital pathway.^[1]



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References

- 1. medchemexpress.com [medchemexpress.com]
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